Anti-HCV Replicon Potency: 5'-O-Benzoyl Masking vs. Unmasked 5'-Hydroxyl Analog
The 5'-O-benzoyl group is a critical structural feature for antiviral potency, a concept validated in structurally related 2'-deoxyadenosine analogues. In a cell-based HCV replicon assay, the 5'-O-benzoyl analogue of 6-chloropurine-2'-deoxyriboside demonstrated significantly higher potency (EC50 = 6.1 µM) compared to its 5'-O-unmasked counterpart (EC50 = 47.2 µM). [1] This evidence classifies the 5'-O-benzoyl modification as a potency-enhancing pharmacophore, a benefit absent in the 5'-hydroxy analog of this compound (CAS 90012-88-7).
| Evidence Dimension | Antiviral potency (EC50) in a cell-based HCV replicon assay |
|---|---|
| Target Compound Data | Not directly reported; class inference is based on the 5'-O-benzoyl pharmacophore. |
| Comparator Or Baseline | 5'-O-unmasked analog (6-chloropurine-2'-deoxyriboside, EC50 = 47.2 µM) and its 5'-O-benzoyl counterpart (EC50 = 6.1 µM). |
| Quantified Difference | The 5'-O-benzoyl motif confers a ~7.7-fold increase in potency over the unmasked analog. |
| Conditions | Cell-based HCV replicon assay (Huh-7 cells). |
Why This Matters
Procurement of a 5'-O-unmasked analog like CAS 90012-88-7 will result in a compound lacking this potency-enhancing motif, leading to a predicted near 8-fold loss in anti-HCV activity.
- [1] Ikejiri, M.; Ohshima, T.; Kato, K.; Toyama, M.; Murata, T.; Shimotohno, K.; Maruyama, T. 5′-O-Masked 2′-deoxyadenosine analogues as lead compounds for hepatitis C virus (HCV) therapeutic agents. Bioorganic & Medicinal Chemistry 2007, 15 (22), 6882–6892. DOI: 10.1016/j.bmc.2007.08.025. View Source
